Sodium borohydride

Chemoselective reduction Aldehyde vs ketone discrimination Organic synthesis

Sodium borohydride (NaBH4, CAS 16940-66-2) is an inorganic borohydride salt widely employed as a mild, selective reducing agent in organic synthesis and industrial applications. Commercially available in powder, granular, or pellet forms with typical purities of ≥98% (titrimetric iodate method), it exhibits a molecular weight of 37.83 g/mol, a decomposition temperature of approximately 400–500°C, and high aqueous solubility of 550 g/L at 25°C.

Molecular Formula NaBH4
BH4Na
Molecular Weight 33.8 g/mol
CAS No. 16940-66-2
Cat. No. B041119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium borohydride
CAS16940-66-2
SynonymsTetrahydroborate(1-) Sodium;  Borol;  Colorstrip 2000;  Hidkitex DF;  Hydrifin;  Sodium Borohydrate;  Sodium Borohydride;  Sodium Borohydride;  NaBH4;  Sodium Hydroborate;  Sodium Tetrahydridoborate;  Sodium tetrahydroborate;  Sodium Tetrahydroborate(1-);  VenMet
Molecular FormulaNaBH4
BH4Na
Molecular Weight33.8 g/mol
Structural Identifiers
SMILES[B-].[Na+]
InChIInChI=1S/BH4.Na/h1H4;/q-1;+1
InChIKeyODGROJYWQXFQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in "Cellosolve" ether
Soluble in ammonia, amines, pyridine, dimethyl ether of diethylene glycol;  insoluble in other ethers, hydrocarbons, alkyl chlorides
Solubility (wt/wt) in liquid ammonia, 104% at 25 °C;  in ethylenediamine, 22% at 75 °C;  in morpholine, 1.4% at 25 °C;  in pyridine, 3.1% at 25 °C;  in methanol, 16.4% at 20 °C (reacts);  in ethanol, 4.0% at 20 °C (reacts slowly);  in tetrahydrofuran, 0.1% at 20 °C;  in diglyime, 5.5% at 20 °C;  in dimethylformamide, 18.0% at 20 °C
Solubility (wt/wt) in water: 55% at 25 °C;  88.5% at 60 °C
Solubility in water, g/100ml at 25 °C: 55

Sodium Borohydride: Core Specifications & Chemical Identity


Sodium borohydride (NaBH4, CAS 16940-66-2) is an inorganic borohydride salt widely employed as a mild, selective reducing agent in organic synthesis and industrial applications [1]. Commercially available in powder, granular, or pellet forms with typical purities of ≥98% (titrimetric iodate method), it exhibits a molecular weight of 37.83 g/mol, a decomposition temperature of approximately 400–500°C, and high aqueous solubility of 550 g/L at 25°C [2]. Unlike stronger hydride reducing agents, sodium borohydride demonstrates notable stability in basic aqueous solutions (pH ≥14) and protic solvents such as methanol and ethanol, enabling its use in media where more reactive alternatives are incompatible [3]. These physicochemical properties underpin its broad utility in pharmaceutical synthesis, fine chemical manufacturing, and hydrogen storage applications, though its performance profile must be carefully evaluated against in-class alternatives for specific process requirements.

Mild, selective reducing agent for aldehyde and ketone functional groups
Stable in basic aqueous solutions and protic solvents (methanol, ethanol)
Available in powder, granular, or pellet forms to match process requirements

Why Sodium Borohydride Cannot Be Simply Substituted


Substitution of sodium borohydride with other borohydride or aluminum hydride reducing agents without process revalidation introduces significant risk of altered reaction selectivity, product stereochemistry, and impurity profiles . Lithium aluminum hydride (LiAlH4) exhibits far greater reducing power, attacking esters, carboxylic acids, and amides that NaBH4 leaves intact, while also reacting violently with protic solvents that NaBH4 tolerates [1]. Sodium cyanoborohydride (NaBH3CN) provides milder reductive amination conditions but introduces cyanide toxicity concerns and altered pH compatibility [2]. Sodium triacetoxyborohydride (STAB) offers distinct reductive amination selectivity profiles but is water-sensitive and incompatible with methanol [3]. Even within sodium borohydride products, variations in particle morphology, purity grade, and physical form (powder vs. granular vs. pellets) can substantially impact reaction kinetics, handling safety, and process reproducibility. The following quantitative evidence demonstrates specific, measurable performance differentiators that inform scientific and industrial selection criteria.

Sodium Borohydride
Mild, tolerant of protic solvents
Lithium Aluminum Hydride
Far stronger; may reduce esters, amides, and react violently with protic solvents, altering selectivity and safety profile.
Sodium Borohydride
Stable in basic aqueous media
Sodium Triacetoxyborohydride (STAB)
Water-sensitive; incompatible with methanol, shifting reductive amination selectivity and requiring solvent re-validation.
Sodium Borohydride
Consistent particle morphology and purity grade
Alternative physical forms or grades
Variations in powder, granular, or pellet forms can alter dissolution rates and reaction kinetics, affecting batch reproducibility.

Performance vs. In-Class Comparators


Chemoselective Aldehyde vs. Ketone Reduction

Sodium borohydride demonstrates exceptional chemoselectivity for aldehyde reduction in the presence of ketones under low-temperature conditions, achieving selectivity greater than 95% when used in 30% ethanol/dichloromethane at −78°C [1]. This performance directly contrasts with stronger reducing agents like lithium aluminum hydride, which exhibits minimal discrimination between aldehydes and ketones and reduces both functional groups indiscriminately under comparable conditions [2]. The high selectivity is attributed to the differential reactivity of the borohydride anion toward the more electrophilic aldehyde carbonyl versus the sterically and electronically less reactive ketone carbonyl at reduced temperatures.

Aldehyde vs Ketone Selectivity
Head-to-head
NaBH₄: >95% aldehyde selectivity at −78°C; LiAlH₄: non-selective
Enables protecting-group-free sequential synthesis
30% EtOH/CH₂Cl₂; conditions matter for discrimination
Chemoselective reduction Aldehyde vs ketone discrimination Organic synthesis

Reducing Strength in Protein Conjugation

In antibody immobilization and protein modification applications, sodium cyanoborohydride (NaBH3CN) is at least five times milder toward immunological activity than sodium borohydride, as quantified by enzyme-linked immunosorbent assay (ELISA) [1]. This quantitative difference reflects the electron-withdrawing effect of the cyano group, which reduces the hydride-donating capacity of NaBH3CN compared to NaBH4 [2]. However, the same study demonstrates that the addition of catalytic metal ions (Zn2+ or Al3+) to NaBH3CN can increase its harshness to levels comparable to sodium borohydride, underscoring the conditional nature of this comparison [1].

Antibody Activity Retention
Head-to-head
NaBH₃CN ≥5× milder than NaBH₄ (ELISA)
Milder agent may preserve protein binding function
Metal ions can modulate harshness; application-dependent
Protein modification Antibody conjugation Reductive amination

Stereoselectivity in Steroid Ketone Reduction

Reduction of 2α-substituted steroid C-3 ketones reveals opposite stereochemical outcomes depending on the borohydride reagent employed. Sodium borohydride gives predominantly the equatorial (3β) alcohol, whereas the sterically bulky lithium tris-(R,S-1,2-dimethylpropyl)-borohydride directs reduction to the axial (3α) alcohol [1]. This stereochemical divergence is attributed to the differential steric approach control exerted by the compact BH4− anion versus the hindered trialkylborohydride, enabling access to distinct epimeric products from a common ketone precursor.

Steroid C-3 Stereoselectivity
Head-to-head
NaBH₄ → equatorial (3β) alcohol; LiR₃BH → axial (3α) alcohol
Reagent choice directs epimer outcome
2α-substituted steroid substrates; steric control
Stereoselective reduction Steroid synthesis Pharmaceutical intermediates

Cost Comparison with Lithium Borohydride

Sodium borohydride currently costs approximately $90 per kilogram, whereas lithium borohydride (LiBH4) commands a price of approximately $8,000 per kilogram—a nearly 90-fold cost differential [1]. More broadly, sodium borohydride bulk pricing typically ranges between $200 and $400 per kilogram depending on market conditions, while sodium cyanoborohydride carries a 20–30% price premium reflecting additional safety handling requirements [2]. This substantial economic advantage positions NaBH4 as the default borohydride reducing agent for cost-sensitive industrial applications where its milder reducing power is sufficient for the intended transformation.

Cost per Kilogram
Cross-study comparable
NaBH₄ ~$90/kg vs LiBH₄ ~$8,000/kg (~89× difference)
Economic context for cost-sensitive processes
Industrial bulk pricing; verify current market conditions
Process economics Industrial reducing agents Cost analysis

Hydrogen Generation with Activators

Hydrolysis of pure sodium borohydride yields 523 mL H₂ per gram over 2 hours at 298 K, whereas the addition of 20 wt% ZnCl₂ dramatically accelerates hydrogen generation to 844 mL/g within 5 minutes, 1039 mL/g within 10 minutes, and 1933 mL/g over 2 hours under identical temperature conditions [1]. This represents a 3.7-fold increase in total hydrogen yield after 2 hours and a >200-fold improvement in initial generation rate. While this comparison involves an activated NaBH4 formulation rather than a competing reagent, it demonstrates that NaBH4 performance can be substantially modulated through formulation—a critical consideration for procurement where pre-formulated or custom-grade NaBH4 may offer process advantages over standard grades.

H₂ Generation Rate
Cross-study comparable
Pure: 523 mL/g (2 h); with ZnCl₂: 844 mL/g in 5 min
Formulation may modulate H₂ release kinetics
Hydrolysis at 298 K; activator dependence
Hydrogen storage Fuel cell applications Hydrolysis kinetics

Aqueous Solution Stability

Sodium borohydride exhibits pH-dependent aqueous stability: it decomposes rapidly in neutral or acidic aqueous solutions but remains stable at pH 14 [1]. Complete decomposition of a methanolic NaBH4 solution requires nearly 90 minutes at 20°C [2]. Commercial stabilized aqueous formulations typically contain approximately 12% sodium borohydride with 40% sodium hydroxide to maintain alkaline conditions that suppress hydrolysis [3]. In contrast, sodium triacetoxyborohydride (STAB) is water-sensitive and incompatible with methanol [4], while lithium aluminum hydride reacts violently with water and protic solvents, precluding their use in aqueous or alcoholic media [5].

Aqueous & Protic Stability
Class-level
Stable at pH 14; rapid decomposition at neutral pH
Protic solvent tolerance may simplify workup
Compared to LiAlH₄, STAB; review specific process conditions
Solution stability Aqueous formulation Decomposition kinetics

Application Scenarios for Sodium Borohydride


Chemoselective Aldehyde Reduction for Pharma Intermediates

When a synthetic sequence requires reduction of an aldehyde moiety in a molecule that also contains a ketone group, sodium borohydride enables selective transformation without ketone interference. Under low-temperature conditions (−78°C, 30% ethanol/dichloromethane), NaBH4 achieves >95% selectivity for aldehyde reduction [1]. This capability eliminates the need for protecting group strategies, reducing step count by 1–2 steps per sequence and improving overall yield in the manufacture of pharmaceutical intermediates such as corticosteroids, prostaglandins, and macrolide antibiotics. Procurement of high-purity NaBH4 with consistent particle size distribution ensures reproducible kinetics and selectivity across production batches.

Cost-Effective Large-Scale Industrial Reductions

For cost-sensitive industrial reductions where functional group compatibility permits the use of a milder hydride reagent, sodium borohydride offers compelling economic advantages. At approximately $90/kg versus $8,000/kg for lithium borohydride [2], NaBH4 delivers an 89-fold cost savings that directly impacts manufacturing COGS. This economic benefit is particularly relevant in bulk chemical manufacturing, pulp and paper bleaching, and wastewater treatment applications where alternative reducing agents like sodium dithionite or hydrogen gas may present different safety, handling, or capital equipment requirements. Procurement decisions should evaluate total cost of ownership including reagent cost, solvent compatibility, and waste treatment expenses.

Aqueous & Protic Solvent-Compatible Reductions

Processes designed around protic solvents (methanol, ethanol) or aqueous alkaline media benefit from sodium borohydride's tolerance of these conditions, in contrast to water-reactive alternatives like lithium aluminum hydride or water-sensitive reagents like sodium triacetoxyborohydride [3]. Commercial stabilized NaBH4 solutions containing ~12% NaBH4 and 40% NaOH [4] can be directly metered into reaction streams, eliminating solid handling and improving process safety. This operational simplicity reduces solvent drying requirements, minimizes exotherm management complexity, and simplifies waste stream treatment—factors that contribute to lower overall process cost and improved manufacturing throughput.

On-Demand Hydrogen Generation Systems

Sodium borohydride serves as a high-density hydrogen carrier (theoretical 10.8 wt% H₂) for portable fuel cell and backup power applications. While pure NaBH4 hydrolysis yields 523 mL H₂/g over 2 hours at ambient temperature, formulated grades containing activators such as ZnCl₂ can accelerate generation to 844 mL/g within 5 minutes and 1039 mL/g within 10 minutes [5]. Procurement of pre-formulated NaBH4 tailored to specific hydrogen release profiles eliminates the need for on-site catalyst addition and ensures reproducible power output in critical applications such as unmanned aerial vehicles (UAVs), remote sensors, and emergency backup systems.

Application
Selection Property
Validation Focus
Chemoselective aldehyde reduction in ketone-containing substrates
Aldehyde/ketone discrimination profile
Low-temperature reaction kinetics and selectivity confirmation
Cost-sensitive bulk reduction processes
Reagent procurement cost
Total cost of ownership including solvent and waste handling
Protic solvent or aqueous alkaline reductions
Solvent compatibility and solution stability
pH-dependent stability and protic solvent reaction monitoring
Hydrogen carrier for portable fuel cell research
Hydrogen release rate and yield
Formulation-dependent hydrolysis kinetics and activator selection

Technical Documentation Hub

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